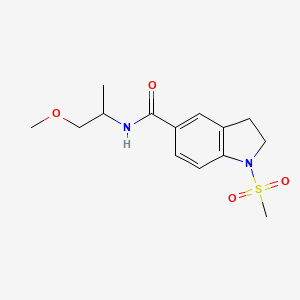
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. This compound has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine are discussed in
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine varies depending on its application. As an anticancer agent, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of protein kinases. As a selective COX-2 inhibitor, N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine reduces inflammation and pain by inhibiting the production of prostaglandins. As a protein kinase inhibitor, this compound inhibits the activity of specific protein kinases involved in various cellular processes.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine reduces tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potent biological activity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes.
Future Directions
There are several future directions for research on N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine. In medicinal chemistry, further studies are needed to optimize the structure of this compound for its anticancer activity. In pharmacology, more research is needed to determine the selectivity and safety of this compound as a COX-2 inhibitor. In biochemistry, further studies are needed to identify the specific protein kinases targeted by this compound and their role in cellular processes. Additionally, the potential applications of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine in other scientific fields, such as neuroscience and immunology, should be explored.
Synthesis Methods
The synthesis of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine involves the reaction of cyclohexylmethylamine, 2-methylphenyl isocyanate, and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. In pharmacology, N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been studied for its potential as a selective COX-2 inhibitor. In biochemistry, this compound has been investigated for its potential as a protein kinase inhibitor.
properties
IUPAC Name |
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-7-5-6-10-15(13)16-12-19-21-17(20-16)18-11-14-8-3-2-4-9-14/h5-7,10,12,14H,2-4,8-9,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGTVLORITWSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)


![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)